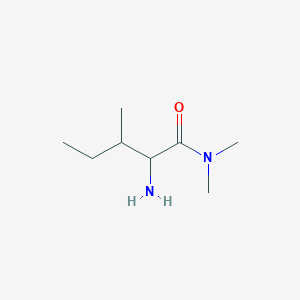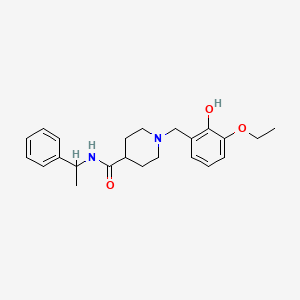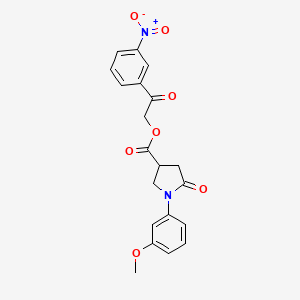![molecular formula C17H13NO B12460727 4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol](/img/structure/B12460727.png)
4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of naphthaldehyde and 4-aminophenol, resulting in a structure that combines the aromatic naphthalene ring with a phenolic group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL typically involves the following steps:
-
Condensation Reaction: : The primary method for synthesizing this compound is through a condensation reaction between naphthaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.
-
Reaction Conditions: : The reaction is typically performed at elevated temperatures (around 70-80°C) to ensure complete condensation. The use of a catalyst, such as acetic acid, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions
-
Oxidation: : The phenolic group in 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL has several applications in scientific research:
-
Medicinal Chemistry: : The compound has been studied for its potential antimicrobial and antidiabetic activities. It shows broad-spectrum activity against various bacterial strains and significant inhibition of enzymes like amylase and glucosidase .
-
Materials Science: : Due to its aromatic structure, the compound can be used in the synthesis of polymers and materials with specific electronic properties. It can also serve as a building block for more complex organic molecules.
-
Biological Studies: : The interaction of this compound with DNA has been investigated, revealing its potential as a DNA-binding agent. This property is useful in the development of new therapeutic agents and diagnostic tools .
作用机制
The mechanism of action of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL involves its interaction with biological molecules:
-
Enzyme Inhibition: : The compound inhibits enzymes such as amylase and glucosidase by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
-
DNA Binding: : The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in the development of anticancer agents .
相似化合物的比较
Similar Compounds
- 4-[(4-(DIMETHYLAMINO)BENZYLIDENE)AMINO]PHENOL
- 4-[(3-NITROBENZYLIDENE)AMINO]PHENOL
- 4-[(THIOPHEN-2-YLMETHYLENE)AMINO]PHENOL
- 4-[(E)-3-PHENYLALLYLIDENE)AMINO]PHENOL
Uniqueness
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.
属性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
4-(naphthalen-1-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,19H |
InChI 键 |
CZTLTCCMXCBZDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
![4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)

![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B12460695.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460696.png)
![2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide](/img/structure/B12460698.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460699.png)
![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)

